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Executive Summary
SOM3355 is a novel, first-in-class investigational therapy currently in late-stage clinical

development for the treatment of chorea associated with Huntington's disease (HD).

Discovered through a proprietary artificial intelligence platform, SOM3355 (bevantolol

hydrochloride) is a repurposed drug with a unique dual mechanism of action, acting as both a

selective β1-adrenergic receptor antagonist and an inhibitor of vesicular monoamine

transporters 1 and 2 (VMAT1 and VMAT2). This multimodal activity allows SOM3355 to

address not only the motor symptoms of HD, such as chorea, but also the behavioral and

psychiatric symptoms that are a significant burden for patients. Clinical trials have

demonstrated a favorable safety and tolerability profile, notably lacking the severe

neuropsychiatric side effects associated with current VMAT2 inhibitors. This whitepaper

provides a comprehensive technical overview of the discovery, preclinical and clinical

development, mechanism of action, and future directions for SOM3355.

Discovery and Rationale
SOM3355 was identified as a promising candidate for the treatment of movement disorders

through SOM Biotech's proprietary artificial intelligence platform, SOMAIPRO®.[1][2] This

computational tool analyzes the molecular features of existing drugs to predict new therapeutic

applications. The platform identified bevantolol hydrochloride, a compound with a long history

of safe use as an antihypertensive medication, as a potent VMAT2 inhibitor.[1][3]
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The rationale for its development in Huntington's disease is based on its dual mechanism of

action. Inhibition of VMAT2 is a validated approach for treating chorea, as it reduces the

presynaptic packaging and subsequent release of dopamine, a neurotransmitter implicated in

the hyperkinetic movements characteristic of HD.[4] However, existing VMAT2 inhibitors, such

as tetrabenazine, are associated with significant adverse effects, including depression and

suicidality. SOM3355's additional activity as a selective β1-adrenergic antagonist is

hypothesized to mitigate these neuropsychiatric side effects and potentially offer therapeutic

benefits for the behavioral symptoms of HD, such as anxiety.[5]

Preclinical Development
The preclinical development of SOM3355 focused on characterizing its pharmacological activity

and establishing its potential for treating chorea. Key in vitro and in vivo studies were

conducted to elucidate its mechanism of action and safety profile.

Pharmacodynamics
2.1.1. VMAT Inhibition

Initial preclinical studies confirmed the potent inhibitory activity of SOM3355 on VMAT2.[6] In

vitro functional assays were conducted to determine the binding affinity and inhibitory

concentration of SOM3355.

Experimental Protocol: VMAT2 Radioligand Binding and Dopamine Uptake Assays (General

Methodology)

While specific, detailed proprietary protocols for SOM3355 are not publicly available, a general

methodology for these types of assays is as follows:

Vesicle Preparation: Synaptic vesicles are isolated from rodent brain tissue or from cell lines

engineered to express human VMAT2.

Radioligand Binding Assay: Vesicles are incubated with a radiolabeled ligand that binds to

VMAT2 (e.g., [³H]dihydrotetrabenazine) in the presence of varying concentrations of

SOM3355. The amount of radioligand displaced by SOM3355 is measured to determine its

binding affinity (Ki).
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Dopamine Uptake Assay: Vesicles are incubated with radiolabeled dopamine (e.g.,

[³H]dopamine) in the presence of varying concentrations of SOM3355. The amount of

dopamine taken up by the vesicles is measured to determine the half-maximal inhibitory

concentration (IC50) of SOM3355.[7][8]

Table 1: Preclinical VMAT Inhibition Data for SOM3355

Parameter Value Reference

VMAT2 IC50 Not specified

VMAT1 Inhibition Yes [5]

2.1.2. β1-Adrenergic Receptor Blockade

As a known β-blocker, the selective β1-adrenergic receptor antagonist activity of SOM3355

was well-characterized prior to its repurposing. This selectivity is a key feature, as it minimizes

the risk of side effects associated with non-selective β-blockade, such as bronchoconstriction.

2.1.3. In Vivo Studies

Preclinical in vivo studies in animal models of Huntington's disease were conducted to assess

the efficacy of SOM3355 in reducing chorea-like movements and to evaluate its safety profile.

These studies demonstrated a significant reduction in hyperkinetic movements without inducing

the catalepsy often seen with other VMAT2 inhibitors.

Clinical Development
The clinical development program for SOM3355 has progressed through Phase 2 trials, with a

Phase 3 trial planned. The studies have focused on evaluating the efficacy, safety, and

tolerability of SOM3355 in patients with chorea associated with Huntington's disease.

Phase 2a Proof-of-Concept Study
A Phase 2a, double-blind, randomized, placebo-controlled, crossover study was conducted to

assess the efficacy and safety of SOM3355 in 32 patients with Huntington's disease.[9][10]

Experimental Protocol: Phase 2a Clinical Trial (NCT03575676)
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Study Design: Patients were randomized to one of two treatment sequences, receiving

placebo and two different doses of SOM3355 (100 mg BID and 200 mg BID) in a crossover

design, with each treatment period lasting six weeks.[9][10]

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Total

Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS).[3]

[10]

Secondary Endpoints: Secondary endpoints included the Clinical Global Impression of

Change (CGI-C) and the Patient Global Impression of Change (PGI-C).[9]

Table 2: Key Efficacy Results from the Phase 2a Study

Endpoint Result p-value Reference

Change in TMC Score

(200 mg BID vs.

Placebo)

-1.14 0.0224 [9]

Patients with ≥2 point

improvement in TMC

score

57.1% Not specified [2]

Patients with ≥3 point

improvement in TMC

score

28.6% Not specified [2]

Patients with ≥4 point

improvement in TMC

score

25.0% Not specified [2]

Phase 2b Study
A larger Phase 2b, randomized, double-blind, placebo-controlled, parallel-group study was

conducted to further evaluate the efficacy and safety of two doses of SOM3355 (400 mg/day

and 600 mg/day) in 129 patients with Huntington's disease.[11]

Experimental Protocol: Phase 2b Clinical Trial (NCT05475483)
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Study Design: Patients were randomized to receive either placebo, SOM3355 400 mg/day,

or SOM3355 600 mg/day for 12 weeks.[11][12]

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the

UHDRS-TMC score.[3]

Secondary Endpoints: Included CGI-C and PGI-C.

Table 3: Key Efficacy Results from the Phase 2b Study (600 mg/day dose)

Endpoint Result p-value Reference

Change in TMC Score

(in patients not taking

neuroleptics with

baseline TMC >12)

-4.53 0.03 [13]

CGI-C

Higher percentage of

"improved" or "much

improved" patients

compared to placebo

Not specified [11][14]

PGI-C

Higher percentage of

"improved" or "much

improved" patients

compared to placebo

Not specified [14]

Safety and Tolerability
Across both Phase 2a and 2b studies, SOM3355 was found to be safe and well-tolerated.[9]

[11] Importantly, there was no evidence of the serious adverse events commonly associated

with other VMAT2 inhibitors, such as depression, suicidality, or parkinsonism.[15] The most

frequently reported adverse events were mild to moderate and included headache, fatigue,

nausea, and vomiting.[2]

Table 4: Summary of Adverse Events in the Phase 2b Study
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Treatment
Group

Number of
Patients with
Adverse
Events

Total Adverse
Events

Related to
Study Drug

Reference

Placebo 24 of 48 48 Not specified [11]

SOM3355 400

mg/day
22 of 41 47 Not specified [11]

SOM3355 600

mg/day
33 of 50 90

29 (out of 185

total)
[11]

Mechanism of Action and Signaling Pathways
The therapeutic effect of SOM3355 in Huntington's disease is attributed to its dual mechanism

of action.

VMAT2 Inhibition Pathway
VMAT2 is a transporter protein located on the membrane of synaptic vesicles in neurons. Its

primary function is to package monoamine neurotransmitters, including dopamine, from the

cytoplasm into the vesicles for subsequent release into the synapse. In Huntington's disease,

there is an overactivity of the dopaminergic system, which contributes to the development of

chorea.
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VMAT2 Inhibition by SOM3355

By inhibiting VMAT2, SOM3355 reduces the amount of dopamine loaded into synaptic vesicles,

leading to decreased dopamine release into the synaptic cleft. This dampening of dopaminergic

signaling helps to alleviate the hyperkinetic movements of chorea.

β1-Adrenergic Receptor Antagonism Pathway
β1-adrenergic receptors are G-protein coupled receptors found in various tissues, including the

heart and the brain. While the primary role of β1-adrenergic blockade in the context of

SOM3355's historical use is cardiovascular, its effects in the central nervous system are

thought to contribute to its favorable neuropsychiatric profile. Blockade of these receptors can

modulate the release of other neurotransmitters and may have anxiolytic effects.
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β1-Adrenergic Receptor Blockade by SOM3355

Future Directions
Following the positive results from the Phase 2b study, SOM Biotech is preparing to advance

SOM3355 into a pivotal Phase 3 clinical trial.[5] The company has received guidance from both

the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on

the design of this trial. The successful completion of the Phase 3 study could lead to the

submission of a New Drug Application (NDA) and make SOM3355 a new and valuable

treatment option for individuals with Huntington's disease. Additionally, given its mechanism of

action, there is potential to explore the efficacy of SOM3355 in other movement disorders, such

as tardive dyskinesia.[5]

Conclusion
SOM3355 represents a promising and innovative therapeutic approach for the management of

Huntington's disease. Its discovery through an AI-driven platform highlights the power of

computational methods in drug repurposing. The dual mechanism of action, combining VMAT2

inhibition with selective β1-adrenergic blockade, offers the potential for effective control of

chorea with a significantly improved safety profile compared to existing treatments. The robust

clinical data generated to date support the continued development of SOM3355, which has the

potential to address a significant unmet medical need for patients with this devastating

neurodegenerative disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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